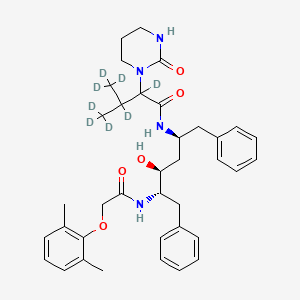
5-Acetoxy Anagrelide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetoxy Anagrelide, also known as 5-Acetoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-9-carboxylic acid, is a synthetic compound that has been used in scientific research for over two decades. It is a derivative of anagrelide, a drug used to treat thrombocytosis, a condition characterized by an abnormally high platelet count. 5-Acetoxy Anagrelide has been used in numerous scientific studies due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Mechanism of Action in Thrombocytopenia
Anagrelide, a therapeutic compound, has been demonstrated to selectively reduce platelet count in humans. Studies show that anagrelide influences the postmitotic phase of megakaryocyte development, reducing platelet production by affecting megakaryocyte size, ploidy, and maturation. It's observed that anagrelide induces changes in megakaryocyte cytoplasmic maturation and DNA content, without significantly inhibiting megakaryocyte colony development at therapeutic concentrations (Mazur, Rosmarin, Sohl, Newton, & Narendran, 1992).
Selectivity for Megakaryocytic Lineage
Anagrelide exhibits selectivity for the megakaryocytic lineage in comparison to other hematopoietic progenitor cell growth and differentiation. It's been found that anagrelide, unlike hydroxycarbamide, does not significantly affect the proliferation or differentiation of other hematopoietic progenitor cells, thereby demonstrating its potent and selective inhibitory effect on megakaryocytopoiesis (Hong, Wang, Arroyo, Hernandez, Skene, & Erusalimsky, 2006).
Effects on Platelet Production and Megakaryocyte Progenitor Cells
Research using immortalized megakaryocyte progenitor cell lines derived from human induced pluripotent stem cells has shown that anagrelide inhibits the proliferation of these cells and the generation of platelets. This study provided insights into the molecular mechanism of anagrelide’s inhibitory action on megakaryogenesis and platelet formation, revealing that anagrelide suppresses the expression of megakaryocytic surface markers and genes related to megakaryogenesis and platelet formation (Takaishi, Takeuchi, Tsukamoto, Takayama, Oshima, Isshiki, Kayamori, Kimura, Hino, Oshima-Hasegawa, Mitsukawa, Takeda, Mimura, Ohwada, Iseki, Nakamura, Eto, Iwama, Yokote, Nakaseko, & Sakaida, 2018).
Mecanismo De Acción
Target of Action
5-Acetoxy Anagrelide, a derivative of Anagrelide, primarily targets platelets in the blood . The drug is used to lower dangerously elevated platelet levels, a condition known as thrombocythemia, in patients with myeloproliferative neoplasms . The primary molecular target of Anagrelide is cyclic nucleotide phosphodiesterase 3 (PDE3A) .
Mode of Action
5-Acetoxy Anagrelide works by inhibiting the maturation of platelets from megakaryocytes . The exact mechanism of action is unclear, although it is known to be a phosphodiesterase inhibitor . Anagrelide inhibits the function of platelets by inhibiting phosphodiesterase 3 , leading to an increase in cAMP .
Biochemical Pathways
The drug interferes with platelet-activating signal pathways and blocks intracellular signaling networks, rearrangements, and fibrinogen receptor activation . This elevation in cAMP levels disrupts the normal biochemical pathways within the platelet, leading to a decrease in platelet aggregation and a reduction in overall platelet count .
Pharmacokinetics
The pharmacokinetics of Anagrelide are linear in the 0.5–2mg dose range . After oral administration, Anagrelide is rapidly absorbed and metabolized, mainly during the first pass, to two main metabolites, the active 3-hydroxy Anagrelide and the inactive 5,6-dichloro-3,4-dihydroquinazol-2-ylamine . The drug itself appears to have a relatively short residence time in the body, necessitating twice or four times daily dosing .
Result of Action
The result of 5-Acetoxy Anagrelide’s action is a reduction in platelet count . By inhibiting the maturation of platelets, the drug effectively lowers the number of platelets in the blood, reducing the risk of thrombosis . This is beneficial in the treatment of conditions such as thrombocythemia, where the platelet count is dangerously high .
Action Environment
The action of 5-Acetoxy Anagrelide can be influenced by various environmental factors. For instance, food intake can significantly impact the pharmacokinetics of Anagrelide, increasing the Cmax and AUCt while reducing the T1/2, plateau, and mean residence time . Therefore, the timing of drug administration in relation to meals may affect the drug’s efficacy and stability. Furthermore, the drug’s action may also be influenced by the patient’s overall health status, the presence of other medications, and individual genetic factors that can affect drug metabolism.
Propiedades
IUPAC Name |
(6,7-dichloro-2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-5-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3/c1-5(18)20-11-9-7(3-2-6(13)10(9)14)15-12-16-8(19)4-17(11)12/h2-3,11H,4H2,1H3,(H,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCRALKUPKUNKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675504 |
Source


|
| Record name | 6,7-Dichloro-2-oxo-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076198-71-4 |
Source


|
| Record name | 6,7-Dichloro-2-oxo-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Acetoxy Anagrelide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LPT2CRY6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


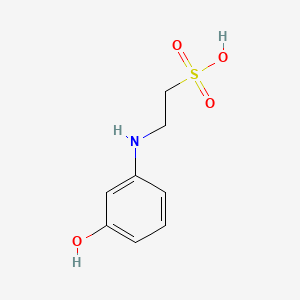
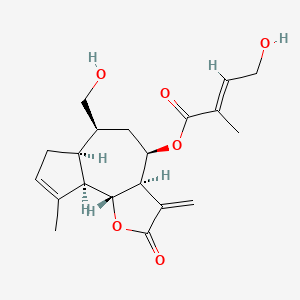
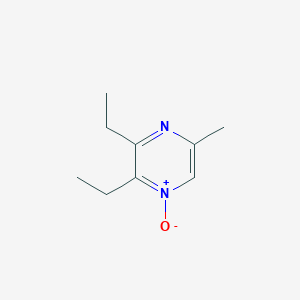
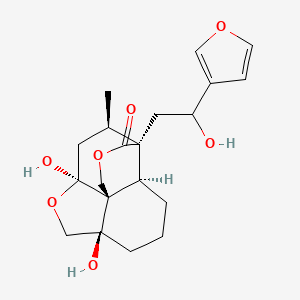
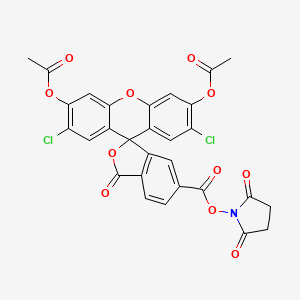
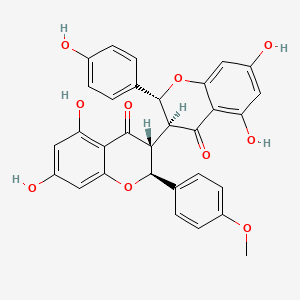
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)
